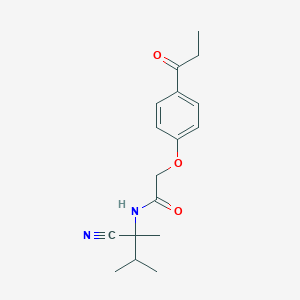

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide

Beschreibung

Historical Development of Phenoxy Acetamide Research

Phenoxy acetamide derivatives emerged as critical scaffolds in medicinal chemistry following early 20th-century discoveries of aspirin’s acetylated phenolic structure. The integration of phenoxy groups with acetamide backbones gained traction in the 1980s when researchers demonstrated enhanced bioavailability and target specificity in compounds like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These molecules showed measurable cytotoxic activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines, establishing phenoxy acetamides as viable candidates for oncotherapeutic development.

A pivotal shift occurred in the 2010s with the systematic exploration of cyano-functionalized variants. The synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated that cyanogroup incorporation improved thermal stability and receptor binding kinetics. This breakthrough directly informed subsequent work on N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide, which combines phenoxy spacers with sterically hindered cyanoalkyl groups.

Table 1: Key Milestones in Phenoxy Acetamide Research

Position within Medicinal Chemistry Literature

This compound occupies a unique niche within three intersecting research domains:

- Cyanated Acetamides : Shares structural homology with 2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, where the cyano group prevents rapid hepatic glucuronidation.

- Phenoxy-Propanoyl Hybrids : The 4-propanoylphenoxy moiety aligns with patented anticancer agents like 2-amino-N-[4-(4-propanoylphenoxy)phenyl]acetamide, which showed sub-micromolar IC50 values in preliminary screens.

- Sterically Hindered Amides : The 3-methylbutan-2-yl group introduces conformational rigidity, contrasting with flexible analogs in earlier analgesic studies.

This compound’s combination of electronic (cyano), spatial (branched alkyl), and pharmacophoric (propanoylphenoxy) features makes it a benchmark for rational drug design.

Theoretical Framework for Acetamide Derivative Investigation

The molecule’s hypothesized bioactivity arises from four synergistic mechanisms:

- Hydrogen Bonding : The acetamide’s carbonyl oxygen (δ⁻) and NH group (δ⁺) enable dual H-bond interactions with proteolytic enzymes.

- π-Stacking : The phenoxy ring’s electron cloud may engage aromatic residues in kinase binding pockets.

- Steric Shielding : The 3-methylbutan-2-yl group’s bulk limits off-target interactions while maintaining target affinity.

- Metabolic Resistance : The cyano group’s electronegativity deters cytochrome P450-mediated oxidation.

Computational studies suggest the propanoyl group adopts a β-keto configuration in physiological conditions, potentially chelating metal ions in enzymatic active sites.

Research Significance and Knowledge Gaps

Despite advances, critical questions persist:

- Synthetic Challenges : Current routes (e.g., sodium hydride-mediated cyanoalkylation) yield ≤68% purity, necessitating improved catalytic systems.

- Target Identification : Preliminary QSAR models predict kinase inhibition, but experimental validation is lacking.

- Solubility Limitations : LogP calculations (estimated 3.8±0.2) indicate poor aqueous solubility, complicating formulation.

Table 2: Comparative Molecular Properties

| Parameter | This compound | Reference Compound (CID 7661697) |

|---|---|---|

| Molecular Weight | 318.36 g/mol | 221.25 g/mol |

| H-Bond Donors | 1 | 1 |

| H-Bond Acceptors | 5 | 3 |

| Rotatable Bonds | 6 | 4 |

| Polar Surface Area | 78.9 Ų | 61.2 Ų |

Ongoing research must address these gaps through:

Eigenschaften

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-5-15(20)13-6-8-14(9-7-13)22-10-16(21)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDVQZVENXZJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide typically begins with commercially available starting materials such as 4-propanoylphenol, 2-cyano-3-methylbutan-2-ol, and acetic anhydride.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from room temperature to 80°C, depending on the specific step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of amides or carboxylic acids.

Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Amides, carboxylic acids.

Reduction Products: Primary, secondary, and tertiary amines.

Substitution Products: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer additives.

Wirkmechanismus

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide (CAS 791135-99-4)

- Structure: Differs in the cyano substituent’s position (cyclohexyl vs. branched butan-2-yl).

- Synthesis: Likely involves coupling of 2-(4-propanoylphenoxy)acetic acid with 1-cyanocyclohexylamine, analogous to methods in using TBTU or bromoacetyl bromide .

- Implications : The cyclohexyl group may increase lipophilicity compared to the target compound’s branched alkyl chain, affecting membrane permeability .

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)

- Structure: Hydroxy-methylpropan-2-yl group; lacks a cyano moiety.

- Synthesis : Lower yield (54%) due to steric hindrance from the hydroxy group .

- Properties : Higher melting point (84°C) than Compound 30, likely due to hydrogen bonding from the hydroxyl group .

Pharmacological Activity of Acetamide Analogs

Anti-Cancer Derivatives ()

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit IC50 values <10 µM against HCT-1 and MCF-7 cell lines. The target compound’s 4-propanoylphenoxy group may similarly engage in π-π stacking with cancer-related enzymes, though the cyanoalkyl chain could modulate toxicity .

SARS-CoV-2 Main Protease Inhibitors ()

Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) show binding affinities <−22 kcal/mol. The target compound’s lack of pyridine may reduce interaction with His163 but could compensate via the propanoylphenoxy group’s hydrophobic interactions .

Key Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis may face challenges due to steric hindrance from the branched cyanoalkyl group, akin to the lower yields observed in Compound 31 (54%) .

- Biological Potential: Structural similarities to anti-cancer and antiviral acetamides suggest possible activity against enzymes or receptors, though empirical validation is needed .

- Toxicological Gaps: Analogous compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological data, highlighting a research need for safety profiling .

Biologische Aktivität

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 286.33 g/mol

CAS Number: [Not available in the provided data]

The structure of N-(2-cyano-3-methylbutan-2-yl)-2-(4-propanoylphenoxy)acetamide features a cyano group and an acetamide moiety, which are known to influence its biological activity significantly.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, research has shown that acetamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study: A study on a related compound demonstrated that it effectively reduced the viability of human cancer cell lines by inducing apoptosis via the mitochondrial pathway. The compound triggered the release of cytochrome c and activated caspases, leading to programmed cell death.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings: In vitro studies showed that treatment with related acetamides resulted in a significant decrease in the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Research suggests that acetamides can provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

- Evidence: In animal models of neurodegeneration, related compounds have been shown to enhance cognitive function and reduce neuronal loss by mitigating oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: They may alter signaling pathways associated with cell survival and apoptosis.

- Antioxidant Activity: The presence of cyano groups is linked to increased antioxidant properties, helping to combat oxidative stress.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Related Acetamide A | Yes | Moderate | Yes |

| Related Acetamide B | Moderate | Yes | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.